Product packaging for 2,3,6-trifluoro-N-(thian-3-yl)benzamide(Cat. No.:)

2,3,6-trifluoro-N-(thian-3-yl)benzamide

Cat. No.: B7661663
M. Wt: 275.29 g/mol
InChI Key: TZXMSRVTNPZWIN-UHFFFAOYSA-N
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Description

2,3,6-trifluoro-N-(thian-3-yl)benzamide is a synthetic organic compound featuring a benzamide core that is functionalized with fluorine atoms and a thian-3-yl group. This structure class shares key motifs with compounds investigated for agricultural chemistry applications, particularly as potential herbicides . The incorporation of multiple fluorine atoms is a common strategy in agrochemical and pharmaceutical research to influence properties like metabolic stability, lipophilicity, and bioavailability. The compound's molecular architecture, which includes a benzamide scaffold, is frequently explored for its ability to interact with biological targets. Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules for biological activity screening . It is also a candidate for structure-activity relationship (SAR) studies to optimize the efficacy of benzamide-based compounds. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F3NOS B7661663 2,3,6-trifluoro-N-(thian-3-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trifluoro-N-(thian-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NOS/c13-8-3-4-9(14)11(15)10(8)12(17)16-7-2-1-5-18-6-7/h3-4,7H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXMSRVTNPZWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NC(=O)C2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,6 Trifluoro N Thian 3 Yl Benzamide

Synthesis of the Thian-3-ylamine Precursor

The thian-3-ylamine fragment is another essential building block. Its synthesis involves the construction of the saturated sulfur-containing heterocycle and the subsequent introduction of the amine group at the 3-position.

Synthetic Routes to Functionalized Thiane (B73995) Rings

The thiane (tetrahydrothiopyran) ring can be synthesized through various methods, including the cyclization of appropriate acyclic precursors. For instance, the reaction of a 1,5-dihaloalkane with a sulfide (B99878) source can yield the thiane ring. Functionalization of the ring can be achieved during or after cyclization.

A common precursor for introducing functionality at the 3-position is thian-3-one. This ketone can be prepared through several routes, including the oxidation of thian-3-ol or via ring-closing reactions of suitably functionalized thioethers.

Introduction of the Amine Functionality into the Thiane Scaffold

With thian-3-one in hand, the amine group can be introduced via reductive amination. unacademy.comlibretexts.org This is a powerful and widely used method for forming C-N bonds. chemistrysteps.com The ketone is first reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A typical reductive amination procedure involves reacting thian-3-one with ammonia in the presence of a reducing agent. libretexts.orgyoutube.comcommonorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion over the ketone starting material.

StepReactionKey Reagents
1Formation of Thian-3-oneOxidation of Thian-3-ol (e.g., Swern, PCC)
2Imine/Iminium Ion FormationThian-3-one, Ammonia (or equivalent)
3ReductionSodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

This two-step, one-pot process provides a direct route to the racemic thian-3-ylamine precursor.

Amide Bond Formation Strategies for the 2,3,6-trifluoro-N-(thian-3-yl)benzamide Scaffold

The final step in the synthesis is the formation of the amide bond between the 2,3,6-trifluorobenzoyl moiety and thian-3-ylamine. This reaction requires the activation of the carboxylic acid or the use of a highly reactive acyl donor.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to facilitate this transformation. unacademy.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common approach is to convert the 2,3,6-trifluorobenzoic acid into its more reactive acyl chloride, 2,3,6-trifluorobenzoyl chloride. harvard.edu The acyl chloride can then react directly with thian-3-ylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents can be utilized to promote the amide bond formation directly from the carboxylic acid. These reagents are particularly useful when dealing with sensitive substrates or when trying to avoid the harsh conditions sometimes required for acyl chloride formation.

Coupling ReagentAbbreviationActivating Agent TypeByproducts
Dicyclohexylcarbodiimide (B1669883)DCCCarbodiimide (B86325)Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDCCarbodiimideWater-soluble urea (B33335)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526)BOPPhosphonium (B103445) SaltHexamethylphosphoramide (HMPA)
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltTripyrrolidinophosphine oxide
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/Uronium SaltTetramethylurea

The choice of coupling reagent and reaction conditions (solvent, temperature, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt)) can significantly impact the yield and purity of the final product, this compound. The presence of the electron-withdrawing fluorine atoms on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, potentially facilitating the coupling reaction.

Utilization of Classical Coupling Reagents and Optimized Conditions

Classical methods for amide bond formation remain a cornerstone of organic synthesis due to their reliability and broad applicability. These strategies invariably involve the "activation" of the carboxylic acid's carboxyl group to render it more susceptible to nucleophilic attack by the amine. This activation is typically achieved in one of two ways: conversion to a highly reactive acyl halide or use of a peptide coupling reagent to form an active ester intermediate. fishersci.itluxembourg-bio.com

A common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itresearchgate.net This reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), sometimes with gentle heating to ensure complete conversion. fishersci.itrsc.org The resulting 2,3,6-trifluorobenzoyl chloride is a highly electrophilic species that readily reacts with thian-3-amine (B2788540). fishersci.it This subsequent amidation step is usually carried out at room temperature in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine (DIEA)) or pyridine, to neutralize the HCl generated during the reaction. fishersci.it

Alternatively, a vast array of "peptide coupling" reagents can be employed to facilitate the amide bond formation in a one-pot procedure. luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then consumed by the amine. luxembourg-bio.com This class includes carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium/uronium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). luxembourg-bio.comnih.govsigmaaldrich.com Reactions using these reagents are typically performed in aprotic solvents like DMF or DCM, often in the presence of a non-nucleophilic base like DIEA. nih.govresearchgate.net The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can further enhance reaction rates and suppress side reactions. luxembourg-bio.comsigmaaldrich.com For instance, a standard protocol might involve stirring the 2,3,6-trifluorobenzoic acid with HBTU and DIEA for a short period to form the active ester before the addition of thian-3-amine. researchgate.net

Reagent ClassSpecific Example(s)Activation MechanismTypical ConditionsByproducts
Acid Halide Precursors Thionyl Chloride (SOCl₂), Oxalyl ChlorideForms a highly reactive acyl chloride from the carboxylic acid. fishersci.itAprotic solvent (DCM, THF), often requires reflux; subsequent amidation at RT with a base (e.g., pyridine, DIEA). fishersci.itSO₂, HCl, CO, CO₂
Carbodiimides DCC, EDCForms a reactive O-acylisourea intermediate. fishersci.itluxembourg-bio.comAprotic solvent (DCM, DMF), Room Temperature. fishersci.itDicyclohexylurea (DCU, insoluble), Diisopropylurea. luxembourg-bio.com
Phosphonium Salts PyBOPForms a benzotriazolyl active ester. nih.govsigmaaldrich.comAprotic solvent (DMF), Base (DIEA), Room Temperature. nih.govHexamethylphosphoramide (HMPA) derivatives.
Aminium/Uronium Salts HBTUForms a benzotriazolyl active ester. nih.govsigmaaldrich.comAprotic solvent (DMF), Base (DIEA), Room Temperature. researchgate.netTetramethylurea.

Exploration of Advanced Catalytic Amidation Methods

In the pursuit of more sustainable and efficient chemical processes, direct catalytic amidation has emerged as a powerful alternative to classical methods. dst.gov.in These reactions form the amide bond directly from the carboxylic acid and amine, typically with the extrusion of water, thereby offering higher atom economy and avoiding the production of stoichiometric waste products. jimcontent.com

Boron-Based Catalysts Lewis acidic boron compounds, including simple boric acid and various arylboronic acids, have proven to be effective catalysts for direct dehydrative amidation. jimcontent.comnih.gov The mechanism involves the boron catalyst activating the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov These reactions are typically conducted at elevated temperatures in a solvent that allows for the azeotropic removal of water, often with the aid of molecular sieves to drive the equilibrium towards product formation. jimcontent.com

Lanthanide-Based Catalysts Lanthanum(III) triflate (La(OTf)₃) has been identified as a highly effective and versatile single-component catalyst for the direct amidation of esters with amines under mild conditions. organic-chemistry.orgnih.govacs.orgacs.org This method is notable for its low catalyst loadings (as low as 0.050 mol%), broad substrate scope, and mild reaction temperatures, ranging from room temperature to 70°C. organic-chemistry.orgacs.orgresearchgate.net While this method proceeds from an ester precursor (e.g., methyl 2,3,6-trifluorobenzoate) rather than the carboxylic acid, it represents a highly efficient catalytic route to the target amide. organic-chemistry.org

Nickel-Based Catalysts Transition metal catalysis, particularly with nickel, offers robust methods for amide synthesis. Systems utilizing Nickel-N-Heterocyclic Carbene (Ni-NHC) complexes can catalyze the amidation of esters. nih.govrsc.orgresearchgate.net These reactions often require higher temperatures (e.g., 140°C) and the presence of a base but demonstrate the power of transition metals to activate otherwise stable C-O bonds in esters for C-N bond formation. nih.gov More recently, heterogeneous nickel catalysts have been developed for the reductive amidation of esters with nitro compounds, further expanding the toolkit for amide synthesis. nih.gov

Catalyst SystemPrecursorsGeneral SchemeKey Features & Conditions
Boron Catalysts Carboxylic Acid + AmineR-COOH + R'-NH₂ --(B-cat.)--> R-CONHR' + H₂OLewis acid catalysis; often requires heat and water removal (e.g., molecular sieves). jimcontent.comnih.gov
Lanthanum(III) Triflate Ester + AmineR-COOR" + R'-NH₂ --(La(OTf)₃)--> R-CONHR' + R"-OHVery low catalyst loading (0.05-5 mol%); mild conditions (RT - 70°C); high yields. organic-chemistry.orgacs.org
Nickel-NHC Complexes Ester + AmineR-COOR" + R'-NH₂ --(Ni-NHC)--> R-CONHR' + R"-OHEffective for C-O bond activation; often requires high temperatures (~140°C) and a base. nih.govrsc.org

Overall Synthetic Route Optimization and Efficiency Analysis

The choice between classical and catalytic methods for the synthesis of this compound depends on a variety of factors including scale, cost, and desired environmental impact. A comparative analysis highlights the distinct advantages and disadvantages of each approach.

Atom Economy and Waste Production: Catalytic direct amidation methods are fundamentally more atom-economical than classical approaches. jimcontent.com Ideally, they produce only water as a byproduct. jimcontent.com In contrast, classical coupling reagents are used in stoichiometric amounts and generate significant quantities of waste, such as the insoluble and often difficult-to-remove dicyclohexylurea (DCU) from DCC or various salts from other reagents and bases, which can complicate purification. luxembourg-bio.com

Reaction Conditions and Scalability: Classical methods, while often reliable, can involve harsh reagents like thionyl chloride or require the use of expensive coupling agents, the cost of which can be prohibitive on an industrial scale. researchgate.netrsc.org Catalytic methods, particularly those with low catalyst loadings like La(OTf)₃, are highly attractive for large-scale production due to reduced cost and waste. dst.gov.inacs.org While some catalytic systems require high heat, others operate under remarkably mild conditions, which can be beneficial for preserving sensitive functional groups. organic-chemistry.org

Efficiency and Purification: The efficiency of a synthetic route is not solely defined by yield but also by the ease of operation and purification. The one-pot nature of many coupling reagent protocols is a significant advantage. rsc.org However, the byproducts from these reagents can present purification challenges. luxembourg-bio.com Catalytic reactions may offer simpler workups, although the removal of the catalyst, especially from homogeneous reactions, may be required.

Green Chemistry Perspective: From a green chemistry standpoint, catalytic routes are overwhelmingly preferred. dst.gov.inucl.ac.uk They reduce waste, often use less hazardous materials, and can be more energy-efficient. The development of recyclable heterogeneous catalysts further strengthens the environmental credentials of these advanced methods. dst.gov.in

Advanced Structural Characterization and Conformational Analysis of 2,3,6 Trifluoro N Thian 3 Yl Benzamide

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation.

A complete understanding of the molecular structure of 2,3,6-trifluoro-N-(thian-3-yl)benzamide would necessitate a suite of high-resolution spectroscopic methods. These techniques provide insights into the connectivity of atoms, the chemical environment of specific nuclei, the precise molecular weight and formula, and the characteristic vibrations of the functional groups within the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry.

Multidimensional NMR spectroscopy, including techniques such as ¹H-¹³C HSQC, HMBC, and COSY, would be essential to map the precise connectivity of protons and carbons in this compound. Furthermore, ¹⁹F NMR would be crucial for analyzing the trifluorinated benzene (B151609) ring, and techniques like NOESY could provide information about the through-space proximity of atoms, aiding in conformational analysis. However, no published NMR data, including chemical shifts or coupling constants, could be found for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition.

HRMS analysis would provide the exact mass of the this compound molecule with high precision. This data would allow for the unambiguous determination of its molecular formula, C₁₂H₁₂F₃NOS. A search for experimental HRMS data for this compound did not yield any specific results.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Analysis.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the N-H and C=O groups of the amide linkage, the C-F bonds on the aromatic ring, and the C-S bond within the thian ring. No experimental IR or Raman spectra for this compound are publicly available.

Crystallographic Investigations and Solid-State Molecular Architecture.

The solid-state structure of this compound, which dictates its crystal packing and intermolecular interactions, would be best determined through X-ray crystallography.

Computational Chemistry Approaches for Molecular Insights

Computational chemistry serves as a powerful tool to augment experimental data, offering a microscopic perspective on the structural and electronic properties of this compound. Through the application of various theoretical models, it is possible to gain a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its electronic properties and energetic stability. nih.gov

These calculations can elucidate the distribution of electron density, highlighting the influence of the electron-withdrawing trifluorobenzoyl group and the sulfur-containing thian ring. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to calculate various thermodynamic parameters, such as the molecule's total energy, enthalpy, and Gibbs free energy of formation. These energetic calculations are crucial for predicting the relative stabilities of different conformers and for understanding the thermodynamics of potential reactions involving the compound.

Calculated PropertySignificance for this compound
Total EnergyIndicates the overall stability of the molecule.
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapA larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole MomentProvides insight into the overall polarity of the molecule.

Conformational Landscape Exploration via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound over time. nih.gov By simulating the atomic motions according to the principles of classical mechanics, MD can reveal the accessible conformations and the transitions between them. onepetro.org

For this molecule, key areas of conformational flexibility include the puckering of the thian ring and the rotation around the amide C-N bond. The thian ring can adopt various conformations, such as chair and boat forms, and the presence of the bulky benzamide (B126) substituent at the 3-position will influence the energetic preference for these conformers. MD simulations can quantify the relative populations of these conformers and the energy barriers for their interconversion. researchgate.net

Conformational FeatureExpected Insights from MD Simulations
Thian Ring PuckerDetermination of the preferred ring conformation (e.g., chair, boat, twist-boat) and the energy barriers between them.
Amide Bond RotationAnalysis of the rotational barrier and the preferred orientation of the benzoyl and thian moieties relative to each other.
Overall Molecular ShapeCharacterization of the global minimum energy conformation and other low-energy conformers accessible at room temperature.

Analysis of Intramolecular Interactions (e.g., F···S, F···N)

The presence of fluorine, sulfur, and nitrogen atoms in this compound allows for the possibility of various intramolecular non-covalent interactions. These interactions, although weaker than covalent bonds, can play a significant role in stabilizing particular conformations.

One potential interaction is a fluorine-sulfur (F···S) contact. Depending on the geometry, this can be a stabilizing interaction, with typical distances observed in the range of 2.8 to 3.4 Å. acs.org DFT calculations can be employed to quantify the strength of such interactions, often revealing interaction energies of a few kcal/mol. acs.org

Another possibility is an intramolecular hydrogen bond or a close contact between one of the fluorine atoms and the amide nitrogen or hydrogen (F···N or F···H-N). The geometry and electronic environment will dictate the presence and strength of such interactions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these bonds by analyzing the electron density topology.

Interaction TypePotential SignificanceTypical Computational Metrics
F···SCan influence the conformational preference of the trifluorobenzoyl group relative to the thian ring.Interaction distance (Å), interaction energy (kcal/mol), presence of a bond critical point in QTAIM analysis.
F···NMay contribute to the planarity of the amide linkage and restrict rotation.Interaction distance (Å), interaction energy (kcal/mol).
Intramolecular H-bondingCould involve the amide N-H donor and a fluorine atom as an acceptor, stabilizing a specific conformer.Donor-H···Acceptor distance (Å) and angle (°), vibrational frequency shifts.

Molecular Electrostatic Potential (MEP) Mapping for Predictive Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be expected around the oxygen atom of the carbonyl group and potentially the fluorine atoms due to their high electronegativity.

Positive potential (blue): Regions of low electron density, indicating sites for nucleophilic attack. The hydrogen atom of the amide group (N-H) is expected to be a prominent site of positive potential.

Neutral potential (green): Regions with a balanced electrostatic potential.

The MEP map provides a predictive guide to the intermolecular interactions the molecule is likely to form, which is invaluable in understanding its binding to biological targets or its crystal packing.

Region on MEP MapPredicted Chemical CharacterLikely Interacting Species
Around Carbonyl OxygenNucleophilic / Hydrogen Bond AcceptorElectrophiles / Hydrogen Bond Donors
Around Amide HydrogenElectrophilic / Hydrogen Bond DonorNucleophiles / Hydrogen Bond Acceptors
Around Fluorine AtomsWeakly Nucleophilic / Potential for Halogen BondingElectrophiles / Lewis Acids
Around Thian SulfurWeakly NucleophilicElectrophiles

Structure Activity Relationship Sar and Design Principles for Fluorinated Benzamide Thiane Hybrids

Systematic Analysis of Fluorine Substitution Effects on Benzamide (B126) Derivatives

The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. The specific placement of fluorine atoms on the benzamide ring is a critical determinant of these effects.

Influence of the 2,3,6-Trifluoro Pattern on Electronic and Steric Profiles

The 2,3,6-trifluoro substitution pattern on the benzamide ring creates a unique electronic and steric landscape. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the aromatic ring. This inductive effect can lower the pKa of the amide N-H group, potentially influencing its hydrogen bonding capabilities. The substitution pattern, with fluorine atoms at both ortho positions (2 and 6) and one meta position (3), results in a highly electron-deficient phenyl ring. This electron-withdrawing nature can be crucial for interactions with biological targets, for instance, by modulating the strength of π-π stacking or cation-π interactions.

From a steric perspective, the fluorine atoms at the ortho positions (2 and 6) can impose conformational constraints on the molecule. This steric hindrance can influence the rotational freedom around the bond connecting the phenyl ring and the amide carbonyl group. Such conformational rigidity can be advantageous in drug design, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. The trifluoromethyl group, while not present in this specific molecule, is another common fluorine-containing substituent that exerts significant steric and electronic effects, often used to tune molecular properties in drug candidates.

Role of Fluorine in Modulating Molecular Interactions

Fluorine's role in molecular interactions is multifaceted and extends beyond simple steric and inductive effects. The carbon-fluorine bond is highly polarized, creating a localized dipole moment. While fluorine is a weak hydrogen bond acceptor, it can participate in favorable electrostatic and multipolar interactions with protein side chains. These interactions, though individually weak, can collectively contribute to binding affinity and selectivity.

Furthermore, the introduction of fluorine can alter the hydrophobic character of the benzamide ring. While a single fluorine atom may have a minimal effect on lipophilicity, polyfluorination can create a "fluorophilic" patch on the molecule, which may interact favorably with corresponding regions in a protein binding pocket. The strategic placement of fluorine can also shield the molecule from metabolic attack by cytochrome P450 enzymes, thereby enhancing its pharmacokinetic profile. Computational studies on fluorinated protein-ligand complexes have highlighted the importance of accurate force fields to correctly model these subtle interactions, including the disruption of water networks and entropic effects upon binding.

Investigation of the Thian-3-yl Moiety in Molecular Recognition

The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, is a less common but intriguing component in drug design compared to its piperidine (B6355638) analogue. Its inclusion in the 2,3,6-trifluoro-N-(thian-3-yl)benzamide structure introduces specific conformational and interactive properties.

Conformational Analysis of the Saturated Thiane Ring and its Steric Implications

The thiane ring typically adopts a chair conformation, similar to cyclohexane. The substituent at the 3-position can exist in either an axial or equatorial orientation. The conformational preference will be influenced by the steric bulk of the substituent and potential intramolecular interactions. In the case of the N-(thian-3-yl)benzamide, the benzamide group is a relatively large substituent, and its preferred orientation will be a key determinant of the molecule's three-dimensional shape.

The chair conformation of the thiane ring presents specific vectors for its substituents, which can be critical for precise interactions within a receptor binding site. The steric bulk of the thiane ring itself can also play a role in receptor recognition, either by fitting into a specific pocket or by sterically clashing with certain residues to impart selectivity. The choice between a thiane and a piperidine ring can significantly alter the steric profile and conformational dynamics of a molecule, which can be exploited in lead optimization.

Role of the Sulfur Atom in Potential Non-covalent Interactions

The sulfur atom in the thiane ring is a key feature that distinguishes it from a carbocyclic or piperidine ring. Sulfur is a highly polarizable atom and can participate in a variety of non-covalent interactions that can be crucial for molecular recognition. These interactions include:

Sulfur-Aromatic Interactions: The sulfur atom can engage in favorable interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonds: While a weaker hydrogen bond acceptor than oxygen or nitrogen, the sulfur atom can still form hydrogen bonds with suitable donor groups in a protein.

S-Lone Pair Interactions: The lone pairs of electrons on the sulfur atom can interact with electrophilic regions of a binding partner.

The ability of sulfur to participate in these diverse non-covalent interactions can significantly contribute to the binding affinity and selectivity of the molecule. The unique electronic properties of sulfur make the thiane ring a valuable bioisostere for other cyclic systems, offering a different set of potential interactions to explore in drug design.

Comparative SAR Studies with Analogous Heterocyclic Benzamides

For instance, in the development of dopamine (B1211576) D2 receptor antagonists, both substituted benzamides and butyrophenones have been extensively studied. The nature of the heterocyclic ring attached to the benzamide core is a critical determinant of activity and selectivity. While direct SAR data for this compound is not publicly available, we can infer potential trends from related series.

FeaturePiperidine AnalogueThiane Analogue (Inferred)
Heteroatom NitrogenSulfur
H-Bonding N-H can act as a donor (if unsubstituted) or acceptor.Sulfur is a weak H-bond acceptor.
Basicity Basic, can be protonated at physiological pH.Non-basic.
Conformation Chair conformation, with axial/equatorial substituents.Chair conformation, with axial/equatorial substituents.
Key Interactions Ionic interactions (if protonated), H-bonding.Sulfur-aromatic, S-lone pair interactions, weaker H-bonds.

The replacement of a basic piperidine with a non-basic thiane ring would eliminate the possibility of forming a salt bridge with an acidic residue in the receptor, which could be either beneficial or detrimental depending on the specific target. However, the thiane offers the potential for unique sulfur-mediated interactions that are not possible with piperidine. The choice between these and other heterocyclic rings allows for fine-tuning of the molecule's properties to achieve the desired biological activity and selectivity.

Insights from Diverse Benzamide Derivatives

The benzamide portion of the molecule is a well-established pharmacophore found in numerous approved drugs. researchgate.net The nature and position of substituents on the phenyl ring are critical for modulating biological activity. The 2,3,6-trifluoro substitution pattern on the benzoyl ring of the title compound is particularly significant.

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The specific pattern of fluorination can have profound effects. For example, studies on fluorinated benzenesulfonamides (an analogous system to benzamides) binding to human carbonic anhydrase II revealed that a higher degree of fluorination does not always lead to higher affinity. nih.gov The precise positioning of fluorine atoms influences the ligand's acidity and binding kinetics, suggesting that specific fluorination patterns are advantageous for optimal interaction. nih.gov In the case of 2,3,6-trifluorobenzamide (B1297097), the ortho- and meta-fluorine atoms can influence the conformation of the amide bond and the electronic properties of the carbonyl group, which is often a key hydrogen bond acceptor.

SAR studies on various benzamide series have highlighted several key principles:

Amide Conformation: The substituents on the phenyl ring can lock the amide bond in a specific cis or trans conformation, which is often crucial for fitting into a receptor's binding site.

Substitution Position: The location of substituents dictates the interaction with specific amino acid residues. For instance, in a series of benzophenones, a p-chloro substituent was found to be more potent than a trifluoromethyl group at the same position, indicating a sensitive dependence on the electronic and steric properties of the substituent. acs.org

Table 2: Illustrative SAR Trends in Benzamide Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.

Benzamide Series Substitution Variation Observed SAR Trend Implication for Design Reference(s)
Fluorinated Benzenesulfonamides Degree and position of fluorine Specific fluorination patterns are optimal; more is not always better. Precise placement of fluorine is key to modulating binding kinetics and affinity. nih.gov
Benzophenone (B1666685) NNRTIs para-chloro vs. para-trifluoromethyl on B-ring The chloro-substituted analogue was more potent against wild-type and resistant HIV strains. Small changes in electronics and sterics at a key position dramatically impact activity. acs.org
2-Aminothiazole Benzamides Substitution on the 4-position of the thiazole Potency as cholinesterase inhibitors varied significantly with different substituents. The group attached to the heterocyclic ring fine-tunes the biological activity. nih.gov
N-arylated-4-yl-benzamides ortho- vs. para-ethyl substitution on N-aryl group The ortho-isomer showed better tyrosinase inhibitory activity than the para-isomer. Isomeric position can lead to significant differences in potency, possibly due to molecular compactness. nih.gov

Development of Design Hypotheses Based on Observed SAR Trends

Based on the comparative analysis of heterocyclic systems and the established SAR principles for benzamide derivatives, several design hypotheses for this compound and its analogues can be formulated.

Hypothesis 1: The thiane ring provides an optimal 3D scaffold. The non-planar, saturated thiane ring is hypothesized to position the trifluorobenzamide moiety in a conformation that is highly complementary to a specific binding site. This contrasts with planar aromatic heterocycles, suggesting that the target protein contains a non-planar hydrophobic pocket. The sulfur atom in the thiane ring may engage in specific, non-covalent interactions (e.g., sulfur-aromatic or lone pair-pi interactions) that contribute to binding affinity.

Hypothesis 2: The 2,3,6-trifluoro substitution pattern is critical for potent and selective binding. The specific trifluorination pattern is hypothesized to serve multiple functions:

Conformational Control: The ortho-fluorine atoms (at positions 2 and 6) may restrict the rotation around the phenyl-carbonyl bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Enhanced Binding Affinity: The fluorine atoms can modulate the electronic character of the benzamide, enhancing the hydrogen bonding capability of the amide N-H or carbonyl oxygen. They may also participate in direct, favorable interactions with the protein backbone or side chains (e.g., orthogonal multipolar interactions).

Metabolic Stability: The fluorine atoms can block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life.

Hypothesis 3: The combination of the saturated heterocycle and the specific fluorination pattern confers a unique pharmacological profile. The core design hypothesis is that the synergy between the three-dimensional shape of the thiane ring and the specific electronic and conformational effects of the 2,3,6-trifluorobenzoyl group is essential for the molecule's activity. While aromatic heterocycles often enhance potency in other series, the unique combination in this scaffold suggests a distinct mode of action or selectivity profile. Future design efforts could explore this synergy by:

Investigating other saturated heterocycles (e.g., piperidine, tetrahydrothiophene) to probe the importance of the ring size and the sulfur heteroatom.

Synthesizing analogues with different fluorination patterns (e.g., 2,6-difluoro, 2,4,6-trifluoro) to confirm the optimal substitution for activity.

Modifying the substitution on the thiane ring to explore additional binding interactions and to modulate physicochemical properties.

These hypotheses, derived from established SAR principles, provide a rational framework for the further optimization of this chemical series.

Mechanistic Investigations and Chemical Transformations of 2,3,6 Trifluoro N Thian 3 Yl Benzamide

Elucidation of Key Reaction Mechanisms in Synthetic Pathways

The synthesis of 2,3,6-trifluoro-N-(thian-3-yl)benzamide is a multi-step process, with the formation of the trifluorinated aromatic ring and the amide bond being the most critical transformations. The mechanisms of these steps are central to optimizing the synthetic route and yield.

The introduction of fluorine atoms onto an aromatic ring, particularly in a specific pattern as seen in the 2,3,6-trifluoro-substituted phenyl group, often relies on advanced synthetic methods. Transition metal-catalyzed fluorination reactions are at the forefront of these methodologies.

Palladium-catalyzed fluorination is a prominent method for the formation of aryl-fluorine bonds. acsgcipr.orgresearchgate.net The catalytic cycle typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway. In a common Pd(0)/Pd(II) cycle, the process begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. nih.gov The resulting Pd(II) species then undergoes a ligand exchange with a fluoride (B91410) source, followed by reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. acsgcipr.org The choice of ligands, often bulky biaryl phosphines, is critical to facilitate the challenging C-F reductive elimination step. researchgate.net

Alternatively, a Pd(II)/Pd(IV) mechanism can be operative, especially with electrophilic fluorinating reagents. springernature.comnih.gov In this case, a Pd(II) complex is oxidized to a high-valent Pd(IV)-fluoride species, which then undergoes reductive elimination to furnish the aryl fluoride. springernature.com

Copper-catalyzed fluorination offers another viable route. These reactions can proceed through various mechanisms, sometimes involving Cu(I)/Cu(III) catalytic cycles. nih.gov For instance, the fluorination of an aryl halide may involve the oxidative addition of the halide to a Cu(I) complex, followed by reaction with a fluoride source and subsequent reductive elimination from a Cu(III) intermediate. nih.govacs.org Directing groups on the aromatic substrate can be employed to achieve high regioselectivity in C-H fluorination, where a copper catalyst activates a specific C-H bond for fluorination. nih.govacs.orgbeilstein-journals.org The use of silver fluoride (AgF) as a fluoride source in conjunction with a copper catalyst is also a common strategy. nih.govacs.org

The synthesis of the 2,3,6-trifluorobenzoyl moiety likely proceeds from a polychlorinated or polybrominated benzene (B151609) derivative, where the halogen atoms are sequentially replaced by fluorine through nucleophilic aromatic substitution, often facilitated by transition metal catalysis. The specific substitution pattern is achieved by controlling the reaction conditions and the nature of the starting material.

The formation of the amide bond in this compound connects the 2,3,6-trifluorobenzoyl fragment with thian-3-amine (B2788540). This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

One of the most common methods involves the use of a coupling reagent, such as a carbodiimide (B86325). Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. chemistrysteps.com The mechanism begins with the activation of the carboxylic acid (2,3,6-trifluorobenzoic acid) by the carbodiimide. The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (thian-3-amine). The amine attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the amide bond and releases the urea (B33335) byproduct (dicyclohexylurea or a water-soluble urea derivative in the case of EDC). luxembourg-bio.comnih.gov To suppress side reactions and increase efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used, which react with the O-acylisourea to form an active ester that is less prone to side reactions and reacts cleanly with the amine. researchgate.net

Another widely used method is the reaction of an acyl chloride with an amine. In this approach, 2,3,6-trifluorobenzoic acid is first converted to the more reactive 2,3,6-trifluorobenzoyl chloride, typically using a reagent like thionyl chloride (SOCl₂). The subsequent reaction with thian-3-amine proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukpearson.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. chemguide.co.uk In the next step, the C=O double bond reforms, and the chloride ion is eliminated as a good leaving group. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534), is required to neutralize the hydrogen chloride that is formed. chemguide.co.uklibretexts.org

Table 1: Comparison of Amide Bond Formation Methods

MethodActivating Agent/PrecursorKey IntermediateByproductAdvantagesDisadvantages
Carbodiimide CouplingDCC, EDCO-acylisoureaUrea derivativeMild reaction conditions, high yields. chemistrysteps.comPotential for racemization, formation of N-acylurea byproduct. luxembourg-bio.comnih.gov
Acyl Chloride MethodThionyl chloride, oxalyl chlorideTetrahedral intermediateHCl (neutralized by base)High reactivity of acyl chloride, generally high yields. chemguide.co.ukRequires an extra step to form the acyl chloride, harsh reagents may not be compatible with sensitive functional groups.

Exploration of Chemical Reactivity and Derivatization Potential

The chemical structure of this compound offers several sites for further chemical modification. These include the trifluorinated phenyl ring, the amide linkage, and the saturated thian ring.

The trifluorophenyl ring is highly electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), where a nucleophile can displace one of the fluorine atoms. masterorganicchemistry.comlibretexts.org The positions ortho and para to the activating carbonyl group are particularly activated towards such substitutions. However, the steric hindrance from the adjacent fluorine atoms and the amide group may influence the regioselectivity of such reactions.

The amide bond itself is generally stable, but it can be hydrolyzed under acidic or basic conditions to revert to the constituent carboxylic acid and amine. This reaction, however, typically requires harsh conditions.

The sulfur atom in the thian ring is a key site for functionalization. It can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using a variety of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). acs.orgacsgcipr.orgresearchgate.net The oxidation introduces chirality at the sulfur center in the case of the sulfoxide, and significantly alters the electronic and steric properties of the molecule. rsc.orgorganic-chemistry.org

Table 2: Potential Functional Group Interconversions

Functional GroupReaction TypeReagentsProduct Functional Group
Aryl FluorideNucleophilic Aromatic SubstitutionNucleophiles (e.g., alkoxides, amines)Aryl ether, Aryl amine
Thian (Sulfide)OxidationH₂O₂, mCPBASulfoxide, Sulfone
AmideHydrolysisStrong acid or base, heatCarboxylic acid and Amine

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science to rapidly generate analogues of a lead compound without de novo synthesis. rsc.org this compound is a promising scaffold for LSF.

One approach for LSF is the C-H functionalization of the saturated thian ring. Transition metal-catalyzed C-H activation can enable the introduction of various functional groups at positions that are otherwise unreactive. researchgate.netwiley.comtuwien.at For instance, palladium or copper catalysts could be used to introduce aryl, alkyl, or other groups onto the thian ring. nih.govrsc.org The development of directing groups that can be temporarily installed on the molecule can guide the catalyst to a specific C-H bond, offering a high degree of control over the regioselectivity of the functionalization.

Another LSF strategy could involve the dearomatization of the trifluorophenyl ring. Recent advances in catalysis have enabled the saturation of aromatic rings in complex molecules under mild conditions. nih.govacs.orgchemistryworld.com This would transform the flat, aromatic portion of the molecule into a three-dimensional saturated ring, significantly altering its physicochemical properties.

The trifluoromethyl group, if present as a derivative, can also be a handle for LSF. While not present in the parent compound, its introduction would open up further avenues for diversification.

The combination of these potential transformations allows for the generation of a diverse library of compounds based on the this compound core structure, enabling the exploration of structure-activity relationships in various contexts. researchgate.net

Advanced Research Applications and Future Directions for 2,3,6 Trifluoro N Thian 3 Yl Benzamide Analogues

Consideration as a Chemical Probenih.gov

Chemical probes are indispensable tools for dissecting complex biological systems, enabling the identification and validation of molecular targets. nih.gov The structural features of 2,3,6-trifluoro-N-(thian-3-yl)benzamide make it an intriguing candidate for development into a chemical probe. The design of such probes often involves decorating a core ligand with photoreactive groups and reporter tags to facilitate target identification through techniques like photoaffinity labeling. nih.gov

Conceptual Design for Target Identificationnih.gov

The conceptual design of a chemical probe based on the this compound scaffold would involve the introduction of two key functionalities: a photoreactive group for covalent crosslinking to a biological target upon photoirradiation, and a reporter handle for subsequent detection, enrichment, and identification of the labeled biomolecule.

For instance, a photoreactive moiety such as an aryl azide (B81097) or a benzophenone (B1666685) could be installed on the benzamide (B126) ring. These groups are chemically inert in the dark but form highly reactive nitrene or carbene species, respectively, upon UV light exposure, leading to covalent bond formation with nearby amino acid residues of a target protein. nih.gov Concurrently, a reporter tag, such as a biotin (B1667282) molecule for affinity purification or a terminal alkyne for "click" chemistry conjugation to a fluorescent dye or mass tag, would be incorporated. nih.govnih.gov The placement of these groups must be carefully considered to minimize disruption of the compound's original binding affinity for its target. nih.gov This approach, termed Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL), has been successfully used to map the binding modes of probes for targets like histone deacetylases (HDACs). nih.gov

Strategies for Bioconjugation and Imaging Tag Incorporationnih.govjohnshopkins.edu

Effective bioconjugation is critical for attaching imaging agents or other functional tags to a chemical probe. Modern bioconjugation techniques offer high efficiency and selectivity, ensuring that the probe's biological activity is retained.

Click Chemistry: This suite of reactions, particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), is a popular choice for bioconjugation due to its high yield, simplicity, and biocompatibility. nih.gov A probe analogue of this compound could be synthesized with an alkyne or azide handle, allowing for the straightforward attachment of a corresponding azide- or alkyne-modified imaging tag. nih.govacs.org

Photocleavable Linkers: To enhance the utility of probes in mass spectrometry-based applications, photocleavable linkers can be incorporated between the probe and the tag. nih.govjohnshopkins.edu These linkers, such as those based on the ortho-nitrobenzyl (ONB) group, are stable during the initial experiment but can be cleaved with light to release the tag for detection. nih.govnih.gov This strategy is central to techniques like Tag-Mass, where a probe (e.g., an antibody or oligonucleotide) is modified with a photocleavable linker and a mass tag. nih.govjohnshopkins.edu Upon binding to its target in a tissue section and subsequent irradiation, the mass tag is released and detected by Mass Spectrometry Imaging (MSI), allowing for spatial mapping of the target biomolecule. nih.govjohnshopkins.edunih.gov

Below is a table summarizing potential bioconjugation and imaging strategies applicable to a chemical probe derived from this compound.

StrategyDescriptionKey Features & AdvantagesRelevant Application
Click Chemistry (SPAAC/CuAAC) Covalent ligation between an azide and an alkyne group.High efficiency, bioorthogonality, simple reaction conditions. nih.govAttaching fluorescent dyes, biotin, or other reporter molecules. nih.gov
Photocleavable Linkers (e.g., o-Nitrobenzyl) A linker that breaks upon exposure to a specific wavelength of light.Spatiotemporal control over tag release, useful for mass spectrometry. nih.govnih.govMass Spectrometry Imaging (MSI) with techniques like Tag-Mass. nih.govjohnshopkins.edu
Affinity-Guided Probes Probes designed with an affinity motif for a specific protein feature (e.g., metal-binding sites).Enables chemo- and area-selective modification of proteins without genetic engineering. acs.orgacs.orgTagging and purifying natural metal-binding proteins or His-tagged proteins. acs.org
Chemical Tagging for MSI Labeling target molecules with specific antibodies or probes containing unique mass tags.Allows for multiplexed imaging of multiple proteins or biomolecules simultaneously. nih.govImaging Mass Cytometry (IMC) and Multiplexed Ion Beam Imaging (MIBI). nih.gov

Theoretical Principles of Fluorine and Sulfur in Chemical Biology

The chemical properties of this compound are heavily influenced by the presence of both fluorine atoms and a sulfur-containing heterocycle. These elements are not mere decorations but play crucial roles in defining the molecule's interaction with biological systems.

Influence of Fluorine on Molecular Lipophilicity and Metabolic Stability in Compound Design

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate key physicochemical properties. rsc.org

Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. While replacing a hydrogen atom with a fluorine atom often leads to a modest increase in lipophilicity, this is not always the case. rsc.org The high electronegativity of fluorine can alter the electron distribution across the molecule, which in turn affects its interactions with water and lipids. The introduction of multiple fluorine atoms, as in a trifluoromethyl group, typically results in a significant increase in lipophilicity. rsc.org

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 compared to a carbon-hydrogen (C-H) bond. rsc.org Placing fluorine atoms at sites susceptible to metabolic oxidation can effectively block these pathways, thereby increasing the compound's half-life in vivo. rsc.org

The table below illustrates the general impact of fluorination on key molecular properties relevant to drug design.

PropertyEffect of FluorinationRationale
Metabolic Stability Generally increasedThe high bond energy of the C-F bond makes it resistant to oxidative metabolism by enzymes like cytochrome P450. rsc.org
Lipophilicity (logP) Context-dependent; often increasedFluorine is more lipophilic than hydrogen, but its strong electron-withdrawing nature can alter molecular polarity. rsc.org
Binding Affinity Can be increasedFluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole) and alter the conformation of the molecule to better fit a binding site.
pKa (Acidity/Basicity) Can be significantly alteredThe strong inductive effect of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nearby amines. rsc.org

Electronic and Steric Contributions of the Thiane (B73995) Ring to Ligand-Receptor Interactions

The thiane (tetrahydrothiopyran) ring is a saturated six-membered heterocycle containing a sulfur atom. Its presence in a molecule like this compound contributes to both the steric and electronic profile of the ligand, influencing how it interacts with a receptor.

Electronic Contributions: The sulfur atom in the thiane ring possesses lone pairs of electrons, making it a potential hydrogen bond acceptor. Its electronic properties are distinct from its oxygen (oxane) and carbon (cyclohexane) counterparts. While less electronegative than oxygen, the sulfur atom can still influence the electronic distribution of the ring and adjacent functional groups.

Steric and Conformational Contributions: Saturated heterocyles like thiane are not planar and adopt specific three-dimensional shapes, with the "chair" conformation being the most stable, similar to cyclohexane. fiveable.me The conformational preference of the thiane ring dictates the spatial orientation of its substituents. ugr.esnih.gov This has a profound impact on ligand-receptor interactions, as the precise positioning of the benzamide group relative to the rest of the molecule is critical for fitting into a receptor's binding pocket. fiveable.me The steric bulk of the thiane ring itself can create favorable or unfavorable interactions within the binding site, and its conformational flexibility (or rigidity) can affect the entropic cost of binding. researchgate.netwikipedia.orgnumberanalytics.com Understanding these conformational preferences is fundamental to structure-based drug design. fiveable.menih.govdrugdesign.org

Future Outlook in the Development of Fluorinated Heterocyclic Amides for Chemical Research

The fusion of fluorine chemistry with heterocyclic scaffolds is a recurring and increasingly important theme in medicinal chemistry and chemical research. nih.gov The combination of these two features in molecules like fluorinated heterocyclic amides offers a powerful platform for developing new therapeutic agents and research tools. rsc.orgnih.gov

The future development in this area is expected to focus on several key aspects:

Novel Synthetic Methodologies: While many methods exist for fluorination, the development of new, more efficient, and selective techniques for creating complex fluorinated heterocycles remains a priority. nottingham.ac.ukresearchgate.netnih.gov Late-stage fluorination, where fluorine is introduced at the final steps of a synthesis, is particularly attractive for rapidly generating diverse libraries of compounds for screening. rsc.org

Expansion of Chemical Space: The synthesis of novel fluorinated building blocks will enable the exploration of previously inaccessible chemical space, leading to the discovery of ligands with new biological activities. researchgate.netresearchgate.net

Precision and Selectivity: As our understanding of the subtle effects of fluorination deepens, researchers will be able to more rationally design molecules with fine-tuned properties. This includes modulating pKa for better bioavailability, improving metabolic stability without compromising potency, and engineering specific ligand-receptor interactions.

Advanced Biological Applications: The development of more sophisticated chemical probes based on fluorinated heterocyclic amide scaffolds will continue to be a major driver of research. These probes will be instrumental in target identification and validation, understanding disease mechanisms, and developing new diagnostic tools.

Q & A

Q. Assay Design :

  • Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases).
  • Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle).
  • Perform dose-response curves (1 nM–100 µM) to calculate IC50_{50} values.

Structural Analysis : Pair activity data with molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding interactions. Validate predictions via X-ray crystallography or cryo-EM if feasible .

Q. What strategies are recommended for reconciling contradictory results between computational predictions and experimental data in this compound's reactivity studies?

  • Methodology :
  • Data Validation : Replicate experiments under standardized conditions (solvent purity, temperature control). Cross-validate computational models using multiple software (Gaussian, ORCA) and basis sets (B3LYP/6-311+G(d,p)) .
  • Error Analysis : Quantify experimental uncertainties (e.g., ±5% HPLC purity) and compare with theoretical energy barriers (±2 kcal/mol).
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O} in amide groups) or kinetic isotope effects (KIE) to distinguish between competing reaction pathways .

Q. How can factorial design principles be applied to optimize the synthesis and purification processes of this benzamide derivative?

  • Methodology :
  • Factor Selection : Identify critical variables (e.g., solvent polarity, catalyst loading, temperature) using a 2k^k factorial design. For synthesis optimization, test THF vs. DCM, and 0–5 mol% DMAP catalyst .
  • Response Metrics : Track yield, purity (HPLC), and reaction time.
  • Statistical Analysis : Apply ANOVA to determine significant factors. For example, a Pareto chart may reveal that solvent choice accounts for 60% of yield variability.
  • Follow-Up : Use response surface methodology (RSM) to refine optimal conditions, reducing waste and improving scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.